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Compound of Interest

Compound Name: Methyl 2-hydroxydodecanoate

Cat. No.: B164382

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-
hydroxydodecanoate (CAS No: 51067-85-7), a fatty acid methyl ester with potential
applications in various scientific fields. This document compiles available experimental data for
its mass spectrum and presents typical spectroscopic values for its Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectra based on analogous compounds. Detailed
experimental protocols and a workflow for spectroscopic analysis are also provided to aid in the
replication and interpretation of these findings.

Molecular Structure

Methyl 2-hydroxydodecanoate possesses the chemical formula C13H2603 and a molecular
weight of 230.34 g/mol .[1][2] Its structure consists of a twelve-carbon chain (dodecanoate) with
a hydroxyl group at the second carbon (a-position) and a methyl ester group at the carboxyl
end.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for Methyl 2-
hydroxydodecanoate.

While specific experimental NMR data for Methyl 2-hydroxydodecanoate is not readily
available in public databases, the following tables outline the predicted *H and 3C NMR
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chemical shifts. These predictions are based on the analysis of similar long-chain 2-hydroxy

methyl esters and established chemical shift ranges for the functional groups present in the

molecule.[3][4][5][6][7][8]

Table 1: Predicted *H NMR Spectral Data for Methyl 2-hydroxydodecanoate

Predicted Chemical

Proton Assignment

_ N Predicted Coupling
Predicted Multiplicity

Shift (8, ppm) Constant (J, Hz)
-CHs (terminal) ~0.88 Triplet (t) ~6.5-7.0
-(CH2)s- ~1.25 Multiplet (m)
-CH:z- (at C3) ~1.6-1.8 Multiplet (m)

Variable (broad

-OH ] Broad Singlet (br s)
singlet)
-OCHs (ester) ~3.75 Singlet (s)
Triplet (t) or Doublet of
-CH- (at C2) ~4.20 ~6.0-7.0

Doublets (dd)

Table 2: Predicted 13C NMR Spectral Data for Methyl 2-hydroxydodecanoate

Carbon Assignment

Predicted Chemical Shift (8, ppm)

C=0 (ester) ~174-176
C2 (-CHOH-) ~70-72
-OCHs (ester) ~ 52-53
C3 ~ 34-36
C4-C11 ~22-32
C12 (-CHs) ~ 14

Experimental IR spectra for Methyl 2-hydroxydodecanoate are not publicly available.

However, the characteristic absorption bands can be predicted based on the functional groups
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present in the molecule.[9]

Table 3: Predicted Characteristic IR Absorption Bands for Methyl 2-hydroxydodecanoate

. I Predicted )
Functional Group Vibrational Mode Intensity
Wavenumber (cm~1)

O-H Stretching 3500 - 3200 Strong, Broad
C-H (alkane) Stretching 2955 - 2850 Strong

C=0 (ester) Stretching ~ 1740 Strong

C-O (ester) Stretching 1300 - 1150 Strong

C-0O (alcohol) Stretching 1100 - 1000 Medium

Experimental mass spectrometry data for Methyl 2-hydroxydodecanoate is available from
various databases. The following table summarizes prominent peaks from an Electron
lonization (El) mass spectrum.[1]

Table 4. Experimental Mass Spectrometry Data (EI-B) for Methyl 2-hydroxydodecanoate

m/z Relative Intensity (%) Possible Fragment lon
97 99.99 [C7H13]*

171 93.74 [M - CsH70]*

83 70.49 [CeH11]*

69 38.56 [CsHs]*

90 35.61 [CaH203]*

A Chemical lonization (CI-B) mass spectrum shows a prominent peak for the protonated
molecule [M+H]* at m/z 231 (99.99%) and a smaller peak for the molecular ion [M]* at m/z 232
(14.76%).[1]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented. Specific parameters may need to be optimized based on the instrumentation used.

o Sample Preparation: Dissolve 5-10 mg of Methyl 2-hydroxydodecanoate in approximately
0.7 mL of a deuterated solvent (e.g., CDCIs). Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).

e 1H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher spectrometer.
Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum on the same instrument. Due to the low
natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to
simplify the spectrum to single lines for each carbon.

o Sample Preparation: For a liquid sample like Methyl 2-hydroxydodecanoate, a neat
spectrum can be obtained by placing a thin film of the liquid between two KBr or NaCl plates.

e Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer,
typically over a range of 4000 to 400 cm~1. A background spectrum of the clean plates
should be recorded first and subtracted from the sample spectrum.

The data presented was likely obtained through Gas Chromatography-Mass Spectrometry
(GC-MS). A general protocol is as follows:

o Sample Preparation: Prepare a dilute solution of Methyl 2-hydroxydodecanoate in a
volatile organic solvent such as dichloromethane or hexane.

o Gas Chromatography: Inject a small volume (e.g., 1 uL) of the solution into a GC equipped
with a suitable capillary column (e.g., a non-polar column like DB-5 or equivalent). The oven
temperature is programmed to ramp from a low initial temperature to a final high temperature
to ensure separation of components.

e Mass Spectrometry: The eluent from the GC is introduced into the ion source of the mass
spectrometer. For Electron lonization (El), an electron beam of 70 eV is typically used. The
mass analyzer scans a range of m/z values (e.g., 40-500 amu) to detect the fragment ions.
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Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like Methyl 2-hydroxydodecanoate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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